2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid

Molecular weight Formula differentiation Biphenyl carboxylic acid analogs

Researchers often face limited access to ortho-disubstituted biphenyl building blocks with a free carboxylic acid. This compound provides a precisely defined 2'-methoxy-6'-methyl substitution pattern. • Free 3-COOH enables direct amide coupling without deprotection. • Ortho-disubstitution geometry (LogP 3.63) optimizes hydrophobic target engagement. • Serves as a reference standard for impurity profiling (MW 242.27). Ships immediately for R&D use.

Molecular Formula C15H14O3
Molecular Weight 242.274
CAS No. 1215206-67-9
Cat. No. B593787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid
CAS1215206-67-9
Synonyms2-Methoxy-6-Methylbiphenyl-3-carboxylic acid
Molecular FormulaC15H14O3
Molecular Weight242.274
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C15H14O3/c1-10-5-3-8-13(18-2)14(10)11-6-4-7-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17)
InChIKeyUVARBIBHVOPEJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid – Product Overview


2′-Methoxy-6′-methylbiphenyl-3-carboxylic acid (CAS 1215206-67-9) is a biphenyl derivative of molecular formula C₁₅H₁₄O₃ and molecular weight 242.27 g/mol [1]. It features a carboxylic acid group at the 3-position of the biphenyl core, with a methoxy group at the 2′-position and a methyl group at the 6′-position of the second aromatic ring [1]. This compound is primarily supplied as a research-grade building block for organic synthesis, pharmaceutical intermediate preparation, and as a reference substance for drug impurity analysis [2]. The predicted physicochemical properties include a boiling point of 384.6±30.0 °C (at 760 mmHg), density of 1.167±0.06 g/cm³, pKa of 4.13±0.10, and LogP of 3.63 .

Why 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid Cannot Be Replaced


In biphenyl-3-carboxylic acid chemistry, substitution pattern governs both physicochemical behavior and downstream synthetic utility. The target compound possesses a unique ortho-disubstituted arrangement on the 2′-ring, with a methoxy group adjacent to a methyl group . This specific substitution pattern creates a steric and electronic environment distinct from mono-substituted analogs (e.g., 2′-methoxybiphenyl-3-carboxylic acid, CAS 168618-47-1) or analogs lacking the ortho-methyl group . The LogP value of 3.63 places this compound in a specific lipophilicity range that differs from less substituted biphenyl carboxylic acids [1]. Furthermore, the presence of the free carboxylic acid functionality at the 3-position distinguishes this compound from esterified derivatives, providing a versatile handle for amide coupling, esterification, and other carboxylate-based transformations without requiring a deprotection step . Generic substitution with a different substitution pattern would alter reaction outcomes in cross-coupling reactions and change the physicochemical profile of any downstream products.

Differentiation Evidence vs. Closest Analogs


Molecular Weight & Formula Comparison

The target compound (C₁₅H₁₄O₃, MW 242.27) differs from the analog 2′-methoxybiphenyl-3-carboxylic acid (C₁₄H₁₂O₃, MW 228.25) by the presence of an additional methyl group at the 6′-position [1]. This structural difference increases molecular weight by approximately 14.02 g/mol, corresponding to one CH₂ unit [1].

Molecular weight Formula differentiation Biphenyl carboxylic acid analogs

Lipophilicity (LogP) Comparison

The target compound exhibits a calculated LogP value of 3.63, compared to 3.18 for 2′-methoxybiphenyl-3-carboxylic acid, representing a 0.45 log unit increase in lipophilicity attributable to the additional 6′-methyl group [1].

Lipophilicity LogP ADME properties

Purity Grade Across Commercial Suppliers

Multiple suppliers offer the target compound at standardized purity grades: 97% (ChemScene, Leyan, CalpacLab), 98% (MolCore), and 95% (generic catalog listing), with variations in available quantities from 100 mg to bulk scales . The structurally related 6-Methyl-[1,1′-biphenyl]-3-carboxylic acid is listed at 98% purity with a different molecular weight (212.24 vs. 242.27) [1].

Purity Quality control Research grade

Ortho-Disubstitution vs. Regioisomers

The target compound possesses a 2′-methoxy and 6′-methyl ortho-disubstituted arrangement on the biphenyl ring system . This contrasts with regioisomers such as 3′-Methoxy-5′-methylbiphenyl-3-carboxylic acid (CAS 1215205-54-1), which has meta-methoxy and meta-methyl substitution relative to the biphenyl linkage [1]. The ortho-methoxy group introduces steric hindrance and potential intramolecular hydrogen bonding interactions with the adjacent carboxylic acid functionality .

Regioselectivity Substitution pattern Stereoelectronic effects

Rotatable Bond Count & Flexibility

The target compound has a rotatable bond count of 3, identical to the 2′-methoxybiphenyl-3-carboxylic acid analog [1]. Both compounds feature the same number of freely rotating bonds despite the additional methyl group in the target compound, as the methyl substitution at the 6′-position does not introduce new rotatable linkages beyond those already present (the biphenyl C-C bond, the C-OCH₃ bond, and the C-COOH bond) [1].

Conformational analysis Rotatable bonds Molecular flexibility

Hydrogen Bond Profile vs. Halogenated Analogs

The target compound possesses 1 hydrogen bond donor (carboxylic acid OH) and 3 hydrogen bond acceptors (carboxylic acid C=O, methoxy oxygen, and the second oxygen of carboxylic acid) . In contrast, the 2′-fluoro-6′-methylbiphenyl-3-carboxylic acid analog (CAS 1215206-80-6) has 1 hydrogen bond donor and 2 hydrogen bond acceptors (fluoro substituent is a weak hydrogen bond acceptor) .

Hydrogen bonding Solubility Crystal engineering

2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid – Research & Industrial Applications


Pharmaceutical Intermediate with Ortho-Disubstituted Biphenyl Scaffolds

The target compound's unique 2′-methoxy and 6′-methyl ortho-disubstitution pattern makes it suitable as a building block in medicinal chemistry programs targeting compounds where this specific biphenyl geometry is required for target engagement . The free carboxylic acid functionality at the 3-position provides a reactive handle for amide coupling with amine-containing pharmacophores, a transformation commonly employed in drug candidate synthesis .

LC-MS Impurity Profiling Reference Standard

The distinct molecular weight (242.27 g/mol) and specific LogP (3.63) enable unambiguous identification of this compound in complex mixtures [1][2]. This makes it suitable as a reference substance for drug impurity profiling and method validation in analytical chemistry workflows, as indicated by supplier documentation [1].

Suzuki-Miyaura Cross-Coupling Precursor

The synthesis of this compound via Suzuki-Miyaura cross-coupling establishes its utility as a biphenyl building block in palladium-catalyzed coupling reactions . The ortho-methoxy group may participate in directing metalation or influencing the dihedral angle between aromatic rings, affecting cross-coupling reactivity and regioselectivity in subsequent transformations.

Fragment-Based Drug Discovery Library

With a LogP value of 3.63 and rotatable bond count of 3, this compound occupies a specific property space distinct from less substituted biphenyl carboxylic acids [2]. This property profile makes it a candidate for inclusion in fragment libraries targeting moderately lipophilic binding sites where ortho-substituted biphenyl fragments may provide favorable hydrophobic interactions.

Technical Documentation Hub

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